molecular formula C14H11N B2892812 1-(naphthalen-2-yl)-1H-pyrrole CAS No. 412284-19-6

1-(naphthalen-2-yl)-1H-pyrrole

Cat. No.: B2892812
CAS No.: 412284-19-6
M. Wt: 193.249
InChI Key: RZOKCPPMEHWLQH-UHFFFAOYSA-N
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Description

1-(Naphthalen-2-yl)-1H-pyrrole is an organic compound that features a pyrrole ring substituted with a naphthalene moiety at the second position. This compound is of interest due to its unique structural properties, which combine the aromatic characteristics of both naphthalene and pyrrole. These properties make it a valuable subject in various fields of scientific research, including organic synthesis, materials science, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Naphthalen-2-yl)-1H-pyrrole can be synthesized through several methods. One common approach involves the reaction of 2-bromonaphthalene with pyrrole in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, with the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction yields this compound with good efficiency.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(Naphthalen-2-yl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthyl-pyrrole derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the naphthalene ring.

    Substitution: Electrophilic substitution reactions are common, where the pyrrole ring can be substituted with various electrophiles such as halogens or nitro groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Halogens (chlorine, bromine), nitro groups, and other electrophiles.

Major Products Formed:

  • Oxidized naphthyl-pyrrole derivatives.
  • Hydrogenated naphthalene-pyrrole compounds.
  • Substituted pyrrole derivatives with various functional groups.

Scientific Research Applications

1-(Naphthalen-2-yl)-1H-pyrrole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its interactions with biological macromolecules are of particular interest.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: In materials science, this compound is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism by which 1-(naphthalen-2-yl)-1H-pyrrole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The naphthalene moiety can engage in π-π interactions with aromatic amino acids, while the pyrrole ring can form hydrogen bonds or coordinate with metal ions. These interactions can influence various molecular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

    1-(Naphthalen-1-yl)-1H-pyrrole: Similar structure but with the naphthalene moiety at the first position.

    2-(Naphthalen-2-yl)-1H-pyrrole: Similar structure but with the pyrrole ring at the second position of naphthalene.

    1-(Phenyl)-1H-pyrrole: A simpler analog with a phenyl group instead of a naphthalene moiety.

Uniqueness: 1-(Naphthalen-2-yl)-1H-pyrrole is unique due to the specific positioning of the naphthalene moiety, which influences its chemical reactivity and biological interactions. The combination of naphthalene and pyrrole rings provides a distinct set of properties that are not observed in simpler analogs, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-naphthalen-2-ylpyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N/c1-2-6-13-11-14(8-7-12(13)5-1)15-9-3-4-10-15/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOKCPPMEHWLQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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